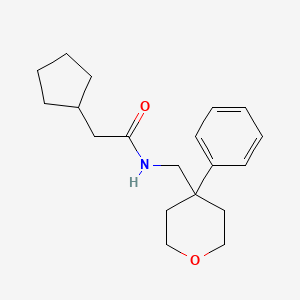

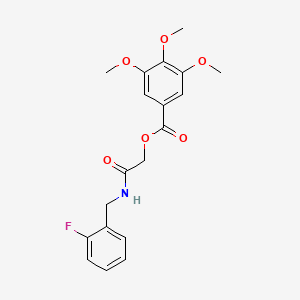

![molecular formula C22H26N2O5S2 B2939561 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide CAS No. 1007034-50-5](/img/structure/B2939561.png)

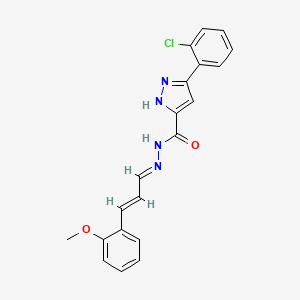

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. They are known for their diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties .

Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions. The specific reactions this compound can undergo would depend on the conditions and reagents present .Applications De Recherche Scientifique

Novel Synthesis and Chemical Properties

Research has focused on the development of novel synthetic routes and the exploration of chemical properties of similar compounds. For example, studies on the synthesis of related benzothiazole and benzamide derivatives have shed light on methods that could potentially apply to the synthesis and functionalization of your compound. These methods involve the manipulation of molecular structures to produce compounds with desirable chemical properties, which could be crucial for developing new materials or drugs. The synthesis of novel compounds derived from visnaginone and khellinone, showing significant analgesic and anti-inflammatory activities, exemplifies the medicinal chemistry applications of related structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

The development of new photosensitizers for photodynamic therapy (PDT) is another area of interest. Compounds with benzothiazole units have been studied for their photophysical and photochemical properties, making them potential candidates for treating cancer through PDT. For example, a new zinc phthalocyanine derivative substituted with benzothiazole has demonstrated remarkable potential due to its high singlet oxygen quantum yield and good fluorescence properties, crucial for the treatment of cancer in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Electroluminescent Device Properties

Research into electroluminescent device properties, particularly in the context of organic light-emitting diodes (OLEDs), has also been conducted. Benzothiazole derivatives have been synthesized and evaluated for their suitability in OLED applications, focusing on white-light emission and electron-transport properties. These studies are critical for advancing OLED technology, which relies on materials that can efficiently emit light and transport electrons within the device structure. The synthesis and characterization of Zn(II)-chelated complexes based on functionalized benzothiazole derivatives, exhibiting potential for white-light emission and serving as electron-transporting layers, highlight this application (Roh et al., 2009).

Mécanisme D'action

Propriétés

IUPAC Name |

N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-propan-2-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S2/c1-5-29-17-8-11-19-20(14-17)30-22(24(19)12-13-28-4)23-21(25)16-6-9-18(10-7-16)31(26,27)15(2)3/h6-11,14-15H,5,12-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABOWPTYBJBBJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

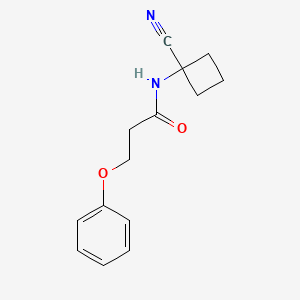

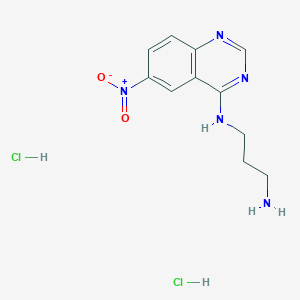

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)

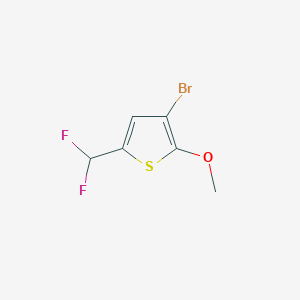

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2939483.png)

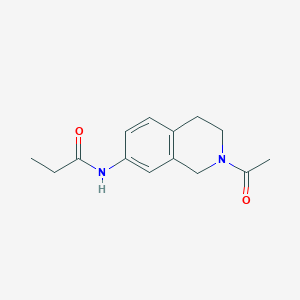

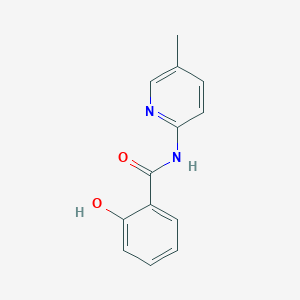

![3-Methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2939495.png)

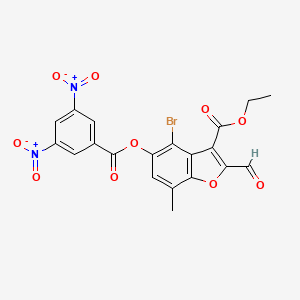

![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)

![N,N-Bis[(2-hydroxyphenyl)methyl]prop-2-enamide](/img/structure/B2939498.png)